molecular formula C4H9NO2S B1291645 Cyclopropylmethanesulfonamide CAS No. 445305-93-1

Cyclopropylmethanesulfonamide

Cat. No. B1291645
M. Wt: 135.19 g/mol
InChI Key: GTPINKYWKTZDBU-UHFFFAOYSA-N
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Description

Asymmetric Cyclopropanations and Enantioselectivity

The study of asymmetric cyclopropanations has been advanced through the use of rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This method has proven to be highly diastereoselective and enantioselective, particularly when using cyclic N-(arylsulfonyl)amino acids as ligands. The optimized catalyst, tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium, has shown that the carbenoid structure significantly influences the degree of asymmetric induction. The combination of electron-withdrawing and electron-donating groups, as well as the use of electron-neutral alkenes and pentane as a solvent, has been found to enhance enantioselectivity, demonstrating the synthetic utility of this chemistry .

Gold(I)-Catalyzed Intramolecular Hydroamination

The gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted 2-(arylmethylene)cyclopropylcarbinols have been described, leading to the formation of 4-substituted isoxazolidine derivatives. This process is characterized by a highly regioselective cleavage of a carbon-carbon single bond in the cyclopropane, yielding good to high product yields .

Cyclopropanone Equivalents and Synthesis of Cyclopropylamines

A new cyclopropanone equivalent, 1-(arylsulfonyl)cyclopropanol, has been synthesized from the reaction of cyclopropanone ethyl hemiacetal with sodium arylsufinate in the presence of formic acid. This compound reacts with terminal acetylenes and disubstituted amines in water catalyzed by AuCl3, providing a novel synthesis route for 1-alkynyl cyclopropylamines with moderate yields .

Synthesis of Sulfonylcyclopropanes

The synthesis of sulfonyl substituted cyclopropanes has been achieved through the photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes. The reaction with cis- and trans-2-butene is stereospecifically cis, suggesting that the intermediate sulfonylcarbene reacts in its singlet spin state, resulting in good yields of the desired products .

cis-Aryl Cyclopropyl Sulfones

New cis-1-(arylsulfonyl)-2-phenylcyclopropanes have been synthesized by the addition of arylthiocarbenes to styrene, followed by oxidation with hydrogen peroxide to yield the corresponding sulfones. The IR and PMR spectra of these compounds confirm the presence of the cyclopropane ring and the cis-configuration. The chemical shifts in the PMR spectra provide insights into the influence of substituents on the ring protons .

Heterocyclic Sulfonamides Synthesis

Cyanomethanesulfonyl chloride has been used to react with amines to yield cyanomethanesulfonamides, which can be transformed into various heterocyclic systems such as 5-aminopyrazol-4-sulfonamides, 1,2,4-oxadiazol-3-methanesulfonamides, 4-amino-1,2,5-oxadiazol-3-sulfonamides, 5-amino-1,2,3-triazol-4-sulfonamides, and 4-aminopyrimidine-5-sulfonamides. These transformations involve multiple steps, including nitrosation, diazotation, and reactions with POCl3 or formamidinium acetate. The intermediates and products have been well characterized, and the mechanisms and stereochemistry have been discussed where necessary .

Scientific Research Applications

Sulfonamides in Medicinal and Synthetic Chemistry

  • Application Summary: Sulfonamides are a useful group of compounds with extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products .
  • Methods of Application: The synthesis of sulfonamides is typically carried out using an indirect process that avoids contamination of the product, eliminating the need for purification . A novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .
  • Results or Outcomes: The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .

Sulfonimidates in Organic & Biomolecular Chemistry

  • Application Summary: Sulfonimidates are organosulfur compounds that have found applications as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have also been used as chiral templates to access enantioenriched sulfoximines .
  • Methods of Application: The synthesis of sulfonimidates has been studied intensively over the past 50 years . They can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes: Sulfonimidates have been utilized to access other important organosulfur compounds . They have also found uses as alkyl transfer reagents to acids, alcohols, and phenols . In addition, they have been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Sulfonimidates in Organic & Biomolecular Chemistry

  • Application Summary: Sulfonimidates are organosulfur compounds that have found applications as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have also been used as chiral templates to access enantioenriched sulfoximines .
  • Methods of Application: The synthesis of sulfonimidates has been studied intensively over the past 50 years . They can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes: Sulfonimidates have been utilized to access other important organosulfur compounds . They have also found uses as alkyl transfer reagents to acids, alcohols, and phenols . In addition, they have been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Safety And Hazards

Cyclopropylmethanesulfonamide is associated with certain hazards. The compound is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclopropylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPINKYWKTZDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622960
Record name 1-Cyclopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethanesulfonamide

CAS RN

445305-93-1
Record name Cyclopropanemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445305-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropylmethanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Amberg, UEW Lange, M Ochse… - Journal of Medicinal …, 2018 - ACS Publications
The glycine transporter 1 (GlyT1) has emerged as a key novel target for the treatment of schizophrenia. Herein, we report the synthesis and biological evaluation of aminotetralines and …
Number of citations: 13 pubs.acs.org
S Wenglowsky, L Ren, J Grina, JD Hansen… - Bioorganic & Medicinal …, 2014 - Elsevier
Herein we describe the design of a novel series of ATP competitive B-Raf inhibitors via structure-based methods. These 3-N-methylquinazoline-4(3H)-one based inhibitors exhibit both …
Number of citations: 21 www.sciencedirect.com
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
One of the challenges for targeting B-Raf V600E with small molecule inhibitors had been achieving adequate selectivity over the wild-type protein B-Raf WT , as inhibition of the latter …
Number of citations: 15 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com
RB Dateer, K Pati, RS Liu - Chemical Communications, 2012 - pubs.rsc.org
Gold-catalyzed formal [4+1]-cycloadditions between 3-en-1-ynamides 1 and 8-methylquinoline oxide are reported. The success of this reaction relies on a hypothetic oxa-Nazarov …
Number of citations: 148 pubs.rsc.org

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